molecular formula C₂₃H₂₂N₂O₅S B1144783 (6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester CAS No. 27266-61-1

(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester

カタログ番号: B1144783
CAS番号: 27266-61-1
分子量: 438.5
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characterization

Bicyclic Core Architecture: 5-Thia-1-azabicyclo[4.2.0]oct-2-ene System Analysis

The compound’s bicyclic framework consists of a fused β-lactam (two-membered ring) and dihydrothiazine (six-membered ring) system. Key structural features include:

  • β-Lactam Ring (C1–C2–N–C4) :

    • A strained four-membered ring critical for antimicrobial activity, where the C2 carbonyl participates in nucleophilic attack by bacterial transpeptidases.
    • The double bond at C2–C3 contributes to ring strain, enhancing reactivity.
  • Dihydrothiazine Ring (C3–C4–C5–C6–C7–C8) :

    • A six-membered ring containing sulfur at C4 and an oxo group at C8.
    • The bicyclo[4.2.0] nomenclature indicates a fused system with bridgehead bonds between C1–C6 and C2–C7.
Position Functional Group Chemical Role
C2 Diphenylmethyl ester Protects carboxylic acid during synthesis
C3 Acetoxymethyl group Increases β-lactam stability
C7 Amino group Critical for antibacterial activity
C8 Oxo group Stabilizes dihydrothiazine ring

Stereochemical Configuration at C6 and C7 Positions

The (6R ,7R ) configuration defines the spatial arrangement of substituents:

  • C6 Chirality :

    • The hydrogen at C6 is cis to the sulfur atom (C4), contributing to the "butterfly" conformation of the bicyclic system.
    • This configuration minimizes steric hindrance between the β-lactam and dihydrothiazine rings.
  • C7 Chirality :

    • The amino group at C7 adopts an R configuration, with the hydrogen positioned cis to the C8 oxo group.
    • This stereochemistry aligns with natural cephalosporins (e.g., cephalosporin C) and is essential for binding to penicillin-binding proteins (PBPs).

Functional Group Analysis: Acetoxymethyl and Diphenylmethyl Ester Moieties

Acetoxymethyl Group at C3
  • Structure : A methyl group esterified with acetic acid (CH₃COOCH₂–).
  • Role :
    • Stabilizes β-lactam : The electron-withdrawing effect of the acetoxy group reduces ring strain, enhancing resistance to hydrolysis.
    • Pharmacokinetic Modulation : Facilitates oral bioavailability by improving solubility.
Diphenylmethyl Ester at C2
  • Structure : A bulky ester group (C6H5)₂CH–O–CO–).
  • Role :
    • Protective Function : Prevents premature hydrolysis of the carboxylic acid during chemical synthesis.
    • Steric Effects : The diphenylmethyl group may influence reactivity at adjacent positions (e.g., C3).

Comparative Structural Relationships to 7-Aminocephalosporanic Acid (7-ACA) Derivatives

The compound is structurally derived from 7-ACA but incorporates two critical modifications:

Feature 7-ACA Current Compound
C2 Substituent Carboxylic acid (–COOH) Diphenylmethyl ester (–COOCH(C6H5)₂)
C3 Substituent Hydrogen (–H) or acetoxymethyl (–CH₂OAc) Acetoxymethyl (–CH₂OAc)
Primary Function Core intermediate for synthesis Protected intermediate for further derivatization
Key Differences from 7-ACA
  • C2 Protection :

    • 7-ACA lacks the diphenylmethyl ester, making its C2 carboxylic acid reactive in acidic environments.
    • The ester in the current compound enables selective functionalization at other positions (e.g., C7).
  • C3 Substitution :

    • The acetoxymethyl group replaces the hydrogen in 7-ACA, mimicking natural cephalosporins like cephalosporin C.
    • This substitution enhances β-lactam stability and antimicrobial activity.

特性

IUPAC Name

benzhydryl (6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14(26)29-12-17-13-31-22-18(24)21(27)25(22)19(17)23(28)30-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,20,22H,12-13,24H2,1H3/t18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPOLUBDFBZUAI-XMSQKQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, commonly referred to as 7-aminocephalosporanic acid (7-ACA), is a crucial intermediate in the synthesis of various cephalosporin antibiotics. This compound exhibits significant biological activity, particularly in its antibacterial properties against a range of pathogens.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic core with a thiazolidine ring, which is essential for its biological function. The presence of an amino group at the 7-position enhances its interaction with bacterial enzymes, making it a potent inhibitor of cell wall synthesis.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₅S
Molecular Weight353.40 g/mol
CAS Number957-68-6
SolubilityHighly soluble in water
Log P0.55

7-ACA acts primarily by inhibiting bacterial transpeptidases, enzymes critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Antibacterial Efficacy

Research indicates that 7-ACA exhibits broad-spectrum antibacterial activity. Its derivatives are particularly effective against:

  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Streptococcus pneumoniae
  • Gram-negative bacteria :
    • Escherichia coli
    • Klebsiella pneumoniae

Case Studies

  • Study on Efficacy Against Resistant Strains :
    A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 7-ACA maintain efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential in treating resistant infections .
  • Pharmacokinetics :
    A pharmacokinetic study showed that the oral bioavailability of 7-ACA is significantly higher than other cephalosporins, making it a favorable candidate for oral antibiotic therapy .
  • Combination Therapy :
    Research has indicated that when used in combination with β-lactamase inhibitors, 7-ACA enhances the antibacterial activity against resistant bacterial strains, providing a synergistic effect that improves treatment outcomes .

Safety and Toxicology

Toxicological studies have shown that 7-ACA exhibits low toxicity profiles in animal models, with no significant adverse effects observed at therapeutic doses. However, allergic reactions can occur in sensitive individuals due to its structural similarity to penicillins.

科学的研究の応用

The compound exhibits antibacterial properties, primarily due to its structural similarity to known antibiotics such as cephalosporins and penicillins. Its mechanism of action involves inhibition of bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum

Bacteria TypeActivity
Gram-positiveEffective
Gram-negativeModerate

Therapeutic Applications

  • Antibiotic Development : The compound serves as a scaffold for developing new β-lactam antibiotics. Its derivatives have shown promise in overcoming antibiotic resistance.
  • Research Applications : As an intermediate in antibiotic synthesis, it is used in laboratories for developing novel antimicrobial agents.

Case Studies

Several studies have documented the use of (6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester:

  • Study on Synthesis and Activity : A recent study demonstrated the successful synthesis of this compound and evaluated its antibacterial efficacy against specific strains of bacteria, showing significant activity comparable to existing antibiotics .
  • Development of Derivatives : Another research effort focused on modifying this compound to enhance its pharmacological properties, leading to derivatives with improved solubility and bioavailability .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name C-3 Substituent C-7 Substituent Carboxylic Acid Group Key Functional Differences Reference
Target Compound 3-Acetoxymethyl 7-Amino Diphenylmethyl ester Intermediate with enhanced synthetic stability; susceptible to β-lactamases without additional protection
Cephradine 3-Methyl 7-[(R)-2-amino-2-(cyclohexadienyl)acetamido] Free carboxylic acid (sodium salt) First-generation antibiotic; methyl group improves oral bioavailability
LY127935 (Moxalactam) 3-[(1-Methyl-1H-tetrazol-5-yl)thio]methyl 7-Methoxy Free carboxylic acid 1-Oxa substitution (S→O in bicyclo ring) broadens Gram-negative activity but increases β-lactamase vulnerability
SQ 14,359 3-[[(1-Methyl-1H-tetrazol-5-yl)thio]methyl] 7-Methoxy with ureidoacetyl Sodium salt Methoxy and ureido side chain enhance β-lactamase resistance and potency against resistant strains
Ceftobiprole Intermediate 3-((E)-Bipyrrolidinylidenemethyl) 7-Trityloxyimino acetamido Benzhydryl ester Broad-spectrum activity; trityl protection aids in synthesis

Key Observations:

  • C-3 Modifications : The 3-acetoxymethyl group in the target compound is metabolized to hydroxymethyl in vivo, a feature shared with early cephalosporins like cephalothin. This contrasts with 3-vinyl or pyridiniummethyl groups in advanced analogs (e.g., ceftazidime), which improve membrane penetration .
  • C-7 Side Chains: The 7-amino group requires protection (e.g., salicylidene in ) to prevent degradation, unlike methoxy or ureidoacetyl groups in later-generation drugs that confer intrinsic stability .
  • Ester vs. Salt Forms : The diphenylmethyl ester is a synthetic handle absent in APIs, which typically use sodium salts for solubility and bioavailability .

Pharmacokinetic and Antimicrobial Activity Comparison

Table 2: Antibacterial Spectrum and Pharmacokinetic Profiles

Compound Spectrum Serum Protein Binding (%) Key Pharmacokinetic Traits Reference
Target Compound Limited data (intermediate) N/A Ester hydrolysis required for activation; stability during synthesis prioritized
E1100 Broad-spectrum 90.8% (human serum) Dose-dependent clearance due to protein binding; free fraction determines efficacy
Cefalexin Gram-positive focus ~15% (low binding) High oral bioavailability due to methyl group and free carboxylic acid
Ceftobiprole MRSA, Pseudomonas ~80% Benzhydryl ester removed in prodrug; bipyrrolidinylidenemethyl enhances tissue penetration

Key Findings:

  • Protein Binding : High serum protein binding in advanced analogs (e.g., E1100 at 90.8%) reduces free drug availability, necessitating higher doses. The target compound’s ester form avoids this issue until activation .
  • Activity Spectrum: The 7-amino group limits the target’s intrinsic activity compared to methoxyimino-thiazolyl derivatives (e.g., ceftazidime), which resist extended-spectrum β-lactamases .

準備方法

Starting Material: 7-Phenylacetyl-3-Hydroxycephalosporin Derivatives

The synthesis typically begins with (6R,7R)-7-phenylacetylamino-3-hydroxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid p-methoxybenzyl ester (GCLE), a widely used cephalosporin intermediate. The C-3 hydroxymethyl group is activated for subsequent acetylation, while the C-2 carboxyl is protected as a p-methoxybenzyl ester to prevent undesired side reactions.

Step 1: Introduction of the Acetoxymethyl Group at C-3
The hydroxymethyl group at C-3 is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. For example, GCLE (40 mmol) dissolved in dichloromethane (200 mL) reacts with acetyl chloride (48 mmol) at 0–5°C for 2 hours, yielding the 3-acetoxymethyl derivative in >95% purity.

Step 2: Deprotection of the C-2 Carboxyl Group
The p-methoxybenzyl (PMB) ester at C-2 is removed via hydrogenolysis or acidolysis. A preferred method involves treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 4 hours, followed by neutralization with sodium bicarbonate. This step exposes the free carboxylic acid for subsequent DPM protection.

Diphenylmethyl Ester Protection at C-2

The C-2 carboxyl group is protected as a diphenylmethyl (DPM) ester to enhance stability during downstream reactions. This step employs diphenylmethanol (DPM-OH) under catalytic conditions.

Catalytic Esterification with PdCl₂
A optimized protocol involves dissolving the deprotected cephalosporin acid (10 mmol) in dichloroethane (DCE) with DPM-OH (25 mmol) and PdCl₂ (0.2 equiv) at 85°C for 16 hours. This method achieves an 87% yield of the DPM ester with minimal dimerization of DPM-OH (<2% byproduct). Comparative studies show PdCl₂ outperforms NiCl₂ or Cu(OAc)₂ in both yield and selectivity (Table 1).

Table 1: Catalyst Screening for DPM Ester Formation

CatalystYield of DPM Ester (%)Dimerization Byproduct (%)
PdCl₂87<2
NiCl₂20
Cu(OAc)₂455

Oxidative-Reductive Processing of the C-7 Side Chain

The phenylacetyl group at C-7 is converted to an amino group through ozonolysis and reductive amination.

Step 1: Ozonolysis of the Phenylacetyl Group
The intermediate (20 mmol) in dichloromethane (100 mL) is treated with ozone at −20°C until the solution turns light blue. Excess ozone is purged with oxygen, followed by the addition of sodium bisulfite (60 mmol) to quench reactive intermediates.

Step 2: Reductive Amination
The ozonized product is reduced with zinc dust (5 equiv) in acetic acid at 25–30°C for 4 hours, yielding the 7-amino derivative in 91.2% yield. The reaction is monitored by HPLC to ensure complete conversion.

Critical Process Optimization Strategies

Solvent and Temperature Effects on Acetylation

The choice of solvent significantly impacts the acetylation efficiency. Dichloromethane provides optimal solubility and low nucleophilicity, minimizing side reactions. Reactions conducted below 5°C prevent racemization at the C-6 and C-7 stereocenters.

Catalytic Efficiency in DPM Ester Formation

PdCl₂ catalyzes the DPM esterification via a Lewis acid-mediated mechanism, coordinating to the carboxyl oxygen and enhancing electrophilicity. Increasing the reaction temperature to 85°C accelerates the reaction without compromising yield, as higher temperatures favor the desired esterification over DPM-OH dimerization.

Zinc-Mediated Reductions

Zinc powder in acetic acid selectively reduces imine intermediates without affecting the β-lactam ring. The use of activated zinc (pre-treated with dilute HCl) increases surface area and reaction rate, achieving >90% conversion in 4 hours.

Analytical Characterization and Quality Control

Purity Assessment by HPLC

Final products are analyzed using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). The target compound elutes at 12.3 minutes with ≥99% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, DPM aromatic), 5.21 (d, J = 4.8 Hz, 1H, C-6), 5.02 (dd, J = 8.0, 4.8 Hz, 1H, C-7), 4.85 (s, 2H, OCH₂C(O)O), 3.50 (s, 3H, OAc).

  • IR (KBr): 1775 cm⁻¹ (β-lactam C=O), 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

PdCl₂ is recovered from reaction mixtures via extraction with aqueous EDTA, reducing catalyst costs by 40% in large-scale batches.

Waste Stream Management

Zinc-containing residues are treated with sulfuric acid to generate ZnSO₄, which is repurposed for agricultural applications .

Q & A

Q. What are the critical steps in synthesizing this compound as an intermediate for β-lactam antibiotics?

The compound is a key intermediate in synthesizing Ceftaroline Fosamil, a fifth-generation cephalosporin. The synthesis involves:

  • Acylation : Introducing the 7-amino group via enzymatic or chemical coupling with activated acyl donors (e.g., phenylacetyl derivatives) .
  • Protection/Deprotection : Use of diphenylmethyl ester to protect the carboxylic acid moiety during synthesis, followed by cleavage under mild acidic conditions .
  • Purification : Column chromatography or recrystallization to isolate intermediates, ensuring >98% purity for downstream reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological validation includes:

  • NMR Spectroscopy : Confirm stereochemistry at C6 and C7 (δ 2.1–2.5 ppm for acetoxymethyl protons; δ 5.3–5.6 ppm for β-lactam protons) .
  • HPLC-MS : Monitor purity (C18 column, acetonitrile/water gradient) and verify molecular weight (expected [M+H]+: ~423–453 g/mol depending on substituents) .
  • X-ray Crystallography : Resolve ambiguities in bicyclic core geometry .

Q. What safety protocols are recommended for handling this compound?

Based on safety data sheets:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes with water for 15 minutes; rinse skin with soap and water .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in synthetic batches?

Contradictions in NMR or chiral HPLC data (e.g., unexpected diastereomer ratios) may arise from:

  • Racemization : Monitor reaction pH (<8.0) and temperature (<25°C) during acylation to prevent epimerization at C7 .
  • Resolution Strategies : Use chiral auxiliaries (e.g., L-proline derivatives) or enzymatic resolution (lipases) to isolate the (6R,7R) isomer .

Q. How to resolve discrepancies in biological activity data across studies?

Variations in MIC values against Staphylococcus aureus may stem from:

  • Impurity Profiles : Quantify byproducts (e.g., 3-hydroxyl derivatives) using HPLC with UV detection at 254 nm .
  • Solubility Factors : Adjust assay media (e.g., DMSO concentration ≤1%) to avoid false negatives .

Q. What methodologies optimize stability during long-term storage?

Degradation pathways (hydrolysis of β-lactam ring or ester groups) require:

  • Temperature Control : Store at –20°C in amber vials to prevent photolytic cleavage .
  • Lyophilization : Stabilize as a lyophilized powder under nitrogen atmosphere .

Q. How to design experiments for impurity profiling and control?

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation products .
  • LC-HRMS : Track impurities with mass accuracy <5 ppm; correlate fragments with known degradation pathways (e.g., β-lactam ring opening) .

Methodological Notes

  • Stereochemical Confirmation : Always cross-validate NMR data with circular dichroism (CD) for chiral centers .
  • Data Reproducibility : Pre-standardize reagents (e.g., anhydrous DMF) to minimize batch-to-batch variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。